methyl [5-bromo-1-(4-chlorobenzyl)-1H-indol-3-yl](oxo)acetate
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Overview
Description
METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, in particular, features a bromine atom at the 5-position and a chlorophenylmethyl group at the 1-position of the indole ring, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative . Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohol derivatives.
Scientific Research Applications
METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research into this compound’s potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases and disorders.
Mechanism of Action
The mechanism of action of METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE can be compared with other indole derivatives, such as:
METHYL 5-BROMO-2-CHLOROPYRIDINE-4-CARBOXYLATE: This compound also features bromine and chlorine atoms but differs in its core structure, which is based on pyridine rather than indole.
4-BROMO-2-(4-CHLOROPHENYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRROLE-3-CARBONITRILE: Another similar compound with a different core structure, used in the synthesis of chlorfenapyr.
The uniqueness of METHYL 2-{5-BROMO-1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETATE lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrClNO3 |
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Molecular Weight |
406.7 g/mol |
IUPAC Name |
methyl 2-[5-bromo-1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C18H13BrClNO3/c1-24-18(23)17(22)15-10-21(9-11-2-5-13(20)6-3-11)16-7-4-12(19)8-14(15)16/h2-8,10H,9H2,1H3 |
InChI Key |
GPQPHDPFNJHUIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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